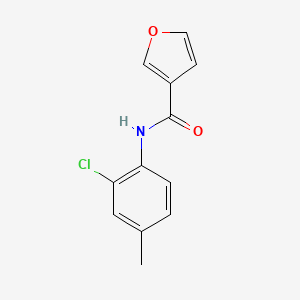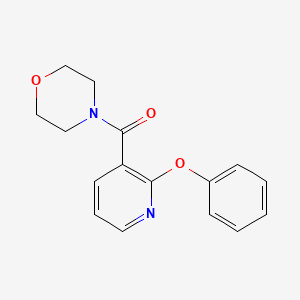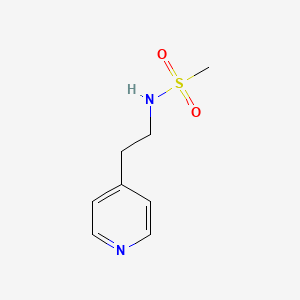
4-(2-Methanesulphonamidoethyl)pyridine
Vue d'ensemble
Description
4-(2-Methanesulphonamidoethyl)pyridine is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. It is a pyridine derivative that exhibits a range of biochemical and physiological effects, making it a promising candidate for further research.
Mécanisme D'action
The exact mechanism of action of 4-(2-Methanesulphonamidoethyl)pyridine is not fully understood, but it is thought to act by inhibiting certain enzymes involved in cell growth and proliferation. It may also modulate the activity of neurotransmitters in the brain, which could contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(2-Methanesulphonamidoethyl)pyridine has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes involved in tumor growth, as well as to modulate neurotransmitter activity in the brain. Additionally, it has been shown to have antioxidant properties, which could contribute to its neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-(2-Methanesulphonamidoethyl)pyridine in lab experiments is its potential as a therapeutic agent for a range of diseases, including cancer and Alzheimer's disease. Additionally, it has been shown to have relatively low toxicity, making it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
Orientations Futures
There are numerous future directions for research on 4-(2-Methanesulphonamidoethyl)pyridine. One area of focus could be on optimizing its therapeutic potential for cancer treatment, particularly in combination with other chemotherapeutic agents. Additionally, further research could investigate its potential as a neuroprotective agent for a range of neurological diseases. Finally, studies could be conducted to better understand its mechanism of action, which could lead to the development of more effective therapeutic strategies.
Applications De Recherche Scientifique
The potential applications of 4-(2-Methanesulphonamidoethyl)pyridine in scientific research are numerous. It has been studied for its antitumor activity and has shown promising results in inhibiting the growth of cancer cells. Additionally, it has been investigated for its potential as a therapeutic agent for Alzheimer's disease, with some studies suggesting that it may have neuroprotective effects.
Propriétés
IUPAC Name |
N-(2-pyridin-4-ylethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-13(11,12)10-7-4-8-2-5-9-6-3-8/h2-3,5-6,10H,4,7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGWROMIQFKLGQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NCCC1=CC=NC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methanesulphonamidoethyl)pyridine | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


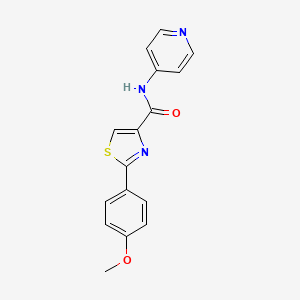
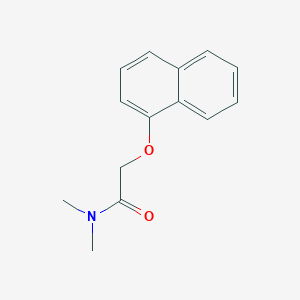
![N-cyclopentyl-2-(5-methyl-4-oxo-6-phenylthieno[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B7481076.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B7481077.png)
![N-[4-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7481085.png)
![tert-butyl N-[3-oxo-3-[4-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methyl]piperazin-1-yl]propyl]carbamate](/img/structure/B7481088.png)
![2-[[4-(4-phenylbenzoyl)piperazin-1-yl]methyl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7481095.png)
![[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-(3-pyrrol-1-ylphenyl)methanone](/img/structure/B7481099.png)
![N-[(1S)-1-(4-imidazol-1-ylphenyl)ethyl]cyclohexanecarboxamide](/img/structure/B7481100.png)
![N-[[4-(morpholin-4-ylmethyl)phenyl]methyl]-2-phenylsulfanylacetamide](/img/structure/B7481102.png)

